2',3',5'-Tri-O-acetyl Guanosine-13C2,15N chemical properties
2',3',5'-Tri-O-acetyl Guanosine-13C2,15N chemical properties
This technical guide details the chemical properties, synthesis, and applications of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N , a stable isotope-labeled, protected nucleoside derivative.[1]
[1]
Executive Summary
2',3',5'-Tri-O-acetyl Guanosine-13C2,15N is a lipophilic, stable isotope-labeled purine nucleoside.[1] It serves as a critical intermediate in oligonucleotide synthesis and a high-fidelity internal standard for NMR spectroscopy and Mass Spectrometry (MS).[1] The acetylation of the ribose hydroxyl groups (2', 3', and 5') confers organic solubility and protects the sugar moiety during chemical manipulations, while the
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Identification[1]
-
Systematic Name:
-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate ( -labeled)[1] -
Common Name: Tri-O-acetylguanosine-13C2,15N[1]
-
Molecular Formula:
[1] -
Molecular Weight: ~412.35 g/mol (Calculated based on +3 Da shift from unlabeled MW 409.35)[1]
-
Solubility: Soluble in DMSO, DMF, Chloroform, and Methanol; sparingly soluble in water.
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the acetyl protection groups and the purine core where isotopic labeling typically occurs (positions derived from glycine precursors, e.g., C4, C5, N7, though specific positions depend on the synthetic route).[1]
Caption: Structural schematic of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N showing the labeled base and lipophilic acetyl groups.[1][4][5]
Physicochemical Data Table[1]
| Property | Value | Context |
| Melting Point | 226–231 °C | Unlabeled reference range; isotopes do not significantly alter MP.[1] |
| Lipophilicity (LogP) | ~0.5 - 1.2 | Acetylation significantly increases LogP compared to Guanosine (LogP -1.9).[1] |
| Stability | High | Stable in dry organic solvents.[1] Hydrolyzes in basic aqueous media (pH > 9).[1] |
| Isotopic Enrichment | Typical commercial grade for NMR/MS standards.[1] |
Synthesis and Production Logic
The synthesis of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N involves two distinct phases: the generation of the labeled nucleoside core followed by chemical protection.[1][6]
Phase 1: Isotope Incorporation
The
-
Precursors: Glycine-
is a common starting material.[1] -
Mechanism: In a fermentation process (using E. coli or B. subtilis), the labeled glycine provides the C4, C5, and N7 atoms of the purine ring.[1]
-
Result: Guanosine-
.[1][7]
Phase 2: Chemical Acetylation
To render the molecule soluble in organic solvents for chemical synthesis (e.g., phosphoramidite production), the hydroxyl groups are protected.[1]
Reaction:
-
Reagents: Acetic anhydride (acylating agent), Pyridine (solvent and base).[1]
-
Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.
-
Purification: The product is precipitated in ice water or extracted into dichloromethane, followed by crystallization from ethanol.[1]
Applications in Research & Development
NMR Spectroscopy Standard
The
-
Metabolic Flux Analysis: Used to track the salvage pathway of purines.[1] The acetyl groups allow the molecule to penetrate cell membranes more effectively than free guanosine (acting as a prodrug).[1] Once intracellular, esterases cleave the acetyl groups, releasing the labeled guanosine.
-
Relaxation Studies: The
bond vector (if adjacent) allows for precise measurement of dipolar couplings and relaxation rates, useful in studying nucleoside dynamics.[1]
Mass Spectrometry Internal Standard[1]
-
Mass Shift (+3 Da): The labeled analog appears at
(protonated) compared to for the unlabeled species.[1] -
Quantification: It serves as an ideal internal standard for quantifying tri-O-acetyl guanosine or (after hydrolysis) guanosine in biological matrices, correcting for ionization suppression and extraction efficiency.[1]
Experimental Protocols
Protocol: Deprotection (Deacetylation)
To recover the free labeled guanosine for aqueous phase studies.[1]
-
Dissolution: Dissolve 10 mg of Tri-O-acetyl Guanosine-13C2,15N in 1 mL of Methanol.
-
Reaction: Add 1 mL of 7N Ammonia in Methanol (methanolic ammonia).
-
Incubation: Seal the vial and stir at room temperature for 4–6 hours. Monitor by TLC (Silica; 10% MeOH in DCM).[1] The starting material (
) should disappear, and Guanosine ( ) should appear.[1] -
Workup: Evaporate the solvent under reduced pressure (SpeedVac or Rotavap).
-
Result: Quantitative yield of Guanosine-13C2,15N.
Protocol: Preparation for LC-MS
-
Stock Solution: Prepare a 1 mg/mL stock in DMSO. This solution is stable at -20°C for >6 months.[1]
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Detection: Tune MS for the transition
(loss of ribose moiety, observing the labeled base).[1] Note: The fragment mass depends on whether the label is in the base or sugar.[1] If the label is in the base (typical for Glycine precursors), the fragment will be shifted.[1]
References
-
LGC Standards. (2024). 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N Product Data Sheet. Retrieved from
-
BenchChem. (2025).[1][2][4] Technical Guide to Acetylguanosine Derivatives: Synthesis and Characterization. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2',3',5'-Tri-O-acetylguanosine Unlabeled Reference Data. Retrieved from
-
Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135465084: Tri-O-acetylguanosine. Retrieved from
Sources
- 1. 2 ,3 ,5 -Tri-O-acetylguanosine 98 6979-94-8 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 7. 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N [lgcstandards.com]
